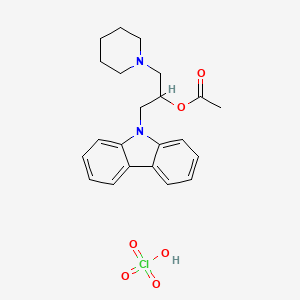

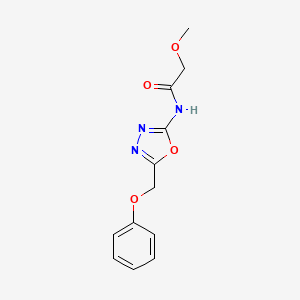

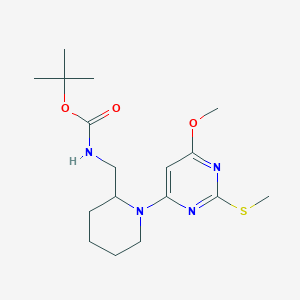

![molecular formula C12H12N4OS B2385740 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-46-9](/img/structure/B2385740.png)

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that belongs to the class of azetidinyl pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of new pyrimidine-azetidinone analogues has been a focus of research due to their potential antimicrobial, antitubercular, and antioxidant activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as bases for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Similarly, Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and assessed their antibacterial and antifungal activities, suggesting the development of novel antimicrobial agents (Patel & Patel, 2017).

Methodological Development

The development of enantioselective methods for the functionalization of molecules, such as the α-functionalization of amines via palladium-catalyzed C–H arylation, is crucial in drug discovery. Jain et al. (2016) demonstrated a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, providing a method that affords high enantioselectivities and exclusive regioselectivity, which is significant for the synthesis of bioactive compounds (Jain, Verma, Xia, & Yu, 2016).

Chemical Properties and Drug Discovery

Research into the chemical properties of related compounds can inform drug discovery processes. Leung et al. (2013) discovered thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase, a new class of inhibitors significant for the treatment of diseases such as cancer, demonstrating the importance of structural studies in identifying new therapeutic agents (Leung, Langille, Mancuso, & Tsantrizos, 2013). Additionally, the crystal structure and DFT studies on related pyrimidin-2-amine compounds offer insights into their electronic structure properties, further contributing to the understanding of molecular structures in drug design (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Mécanisme D'action

Target of Action

Pyrimidines, a component of this compound, are known to play a crucial role in the synthesis of dna and rna, and are involved in cell division and growth .

Mode of Action

Without specific studies on “N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine”, it’s difficult to determine its exact mode of action. Compounds containing a pyrimidine ring often interact with biological targets through hydrogen bonding, given the presence of nitrogen and hydrogen atoms in the pyrimidine ring .

Biochemical Pathways

Pyrimidines are involved in several biochemical pathways, including dna and rna synthesis, and regulation of enzymes .

Result of Action

Compounds containing a pyrimidine ring can potentially interfere with dna and rna synthesis, affecting cell division and growth .

Propriétés

IUPAC Name |

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGSUBCSQLGUDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

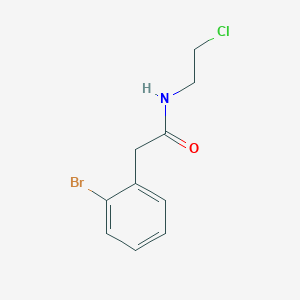

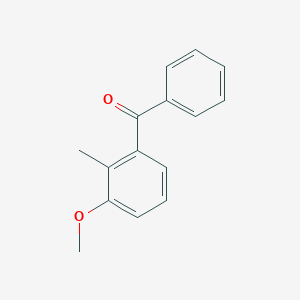

![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)

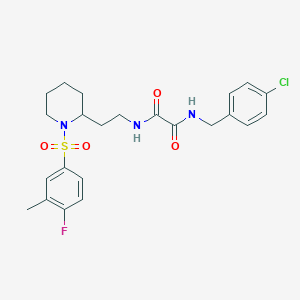

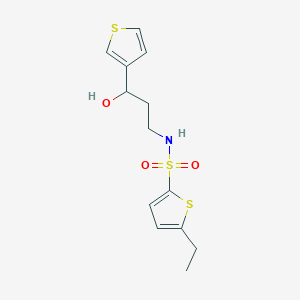

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)

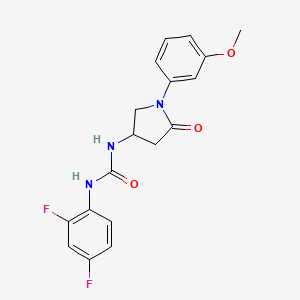

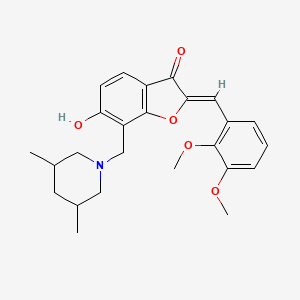

![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)